![molecular formula C16H17FN2O3S2 B2510270 1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine CAS No. 1021079-33-3](/img/structure/B2510270.png)
1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine” is a chemical compound with the molecular formula C16H17FN2O3S2. It is a derivative of 1-(2-Fluorophenyl)piperazine, which has the molecular formula C10H13FN2 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Fluorophenyl)piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Fluorophenyl)piperazine, a related compound, has been analyzed and its molecular weight is 180.22 g/mol . The molecular weight of “1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine” is 326.409 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Fluorophenyl)piperazine, a related compound, have been analyzed. It has a molecular weight of 180.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Applications De Recherche Scientifique
- Application : TAK-438 was selected as a drug candidate for GERD treatment. It acts as a potent potassium-competitive acid blocker (P-CAB), inhibiting gastric acid secretion by targeting the H+,K±ATPase enzyme. Its efficacy surpasses that of proton pump inhibitors (PPIs) in terms of both potency and duration of action .
- Application : Scientists explore modifications of the piperazine scaffold to enhance efficacy, safety, and pharmacokinetics. Derivatives like 1-[(2-fluorophenyl)acetyl]pyrrolidine are of interest .
Gastroesophageal Reflux Disease (GERD) Treatment
Chemical Synthesis and Derivatives
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be an intermediary compound obtained in the synthesis of neurologically active compounds .
Mode of Action
As an intermediary compound in the synthesis of neurologically active compounds, it may interact with its targets to induce changes that contribute to the overall activity of the final compound .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
As an intermediary compound in the synthesis of neurologically active compounds, it may contribute to the overall effects of these compounds .
Propriétés
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c17-13-4-1-2-5-14(13)18-7-9-19(10-8-18)15(20)12-24(21,22)16-6-3-11-23-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFZREDXLQFMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

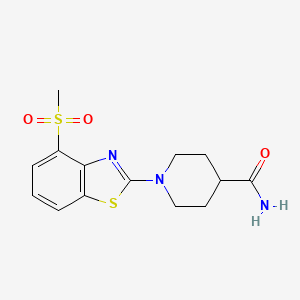
![{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2510191.png)
![2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510192.png)
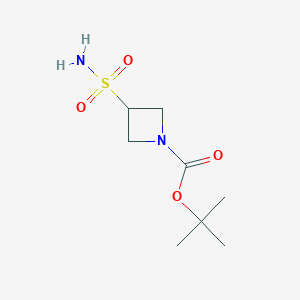
![2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2510197.png)
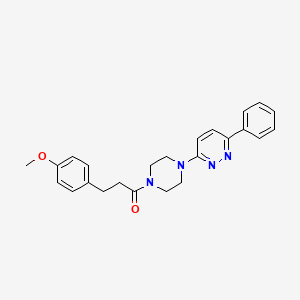
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2510200.png)
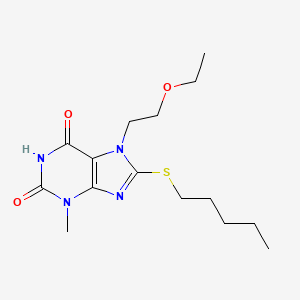
![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2510202.png)
![ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510204.png)

![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)
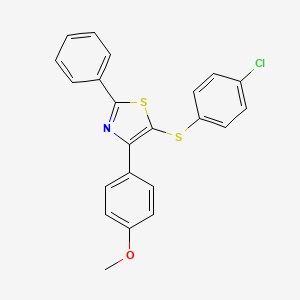
![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)